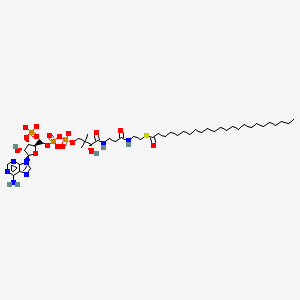
tetracosanoyl-CoA(4-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracosanoyl-CoA(4-) is a saturated fatty acyl-CoA(4-) oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of tetracosanoyl-CoA. The major species at pH 7.3. It is a saturated fatty acyl-CoA(4-), a very long-chain acyl-CoA(4-) and a 3-substituted propionyl-CoA(4-). It is a conjugate base of a tetracosanoyl-CoA.
科学的研究の応用
Metabolic Studies
Tetracosanoyl-CoA is an intermediate in the biosynthesis of unsaturated fatty acids and is involved in the metabolism of very long-chain fatty acids. Its significance in metabolic pathways can be highlighted through several key points:
- Biosynthetic Pathways : Tetracosanoyl-CoA is synthesized from tetracosanoic acid through the action of acyl-CoA synthetases. It serves as a substrate for various enzymes involved in fatty acid elongation and desaturation processes .
- Role in Yeast Metabolism : In Saccharomyces cerevisiae (baker's yeast), tetracosanoyl-CoA is crucial for lipid metabolism and energy production. It participates in the synthesis of sphingolipids, which are essential for maintaining cellular integrity and signaling .
- Fatty Acid Oxidation : Tetracosanoyl-CoA undergoes β-oxidation, a process that breaks down fatty acids to generate acetyl-CoA units for energy production. This pathway is particularly important for organisms that utilize fat as a primary energy source .
Biotechnology Applications
The unique properties of tetracosanoyl-CoA make it valuable in various biotechnological applications:
- Biosurfactants Production : Tetracosanoyl-CoA can be utilized in the synthesis of biosurfactants, which are surface-active agents produced by microorganisms. These compounds have applications in bioremediation, agriculture, and food industries due to their emulsifying properties .
- Metabolic Engineering : Researchers are exploring the use of tetracosanoyl-CoA in metabolic engineering to enhance lipid production in microbial systems. By manipulating the pathways involving this compound, scientists aim to improve yields of biofuels and other valuable lipids .
Therapeutic Potential
Emerging research suggests that tetracosanoyl-CoA may have therapeutic applications:
- Role in Disease Mechanisms : Abnormalities in very long-chain fatty acid metabolism are linked to various metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD). Understanding the role of tetracosanoyl-CoA could lead to insights into disease mechanisms and potential treatments .
- Target for Drug Development : The enzymes involved in the metabolism of tetracosanoyl-CoA may serve as targets for drug development aimed at treating conditions associated with lipid metabolism disorders .
Case Studies
Several case studies illustrate the applications and significance of tetracosanoyl-CoA:
- Case Study 1 : A study on Saccharomyces cerevisiae demonstrated how manipulating tetracosanoyl-CoA levels can affect lipid composition and stress response mechanisms in yeast cells, providing insights into metabolic regulation under varying environmental conditions.
- Case Study 2 : Research investigating the effects of tetracosanoyl-CoA on sphingolipid biosynthesis revealed its critical role in maintaining cellular membrane integrity and function, highlighting its importance in cell biology.
特性
分子式 |
C45H78N7O17P3S-4 |
|---|---|
分子量 |
1114.1 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C45H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/p-4/t34-,38-,39-,40+,44-/m1/s1 |
InChIキー |
MOYMQYZWIUKGGY-JBKAVQFISA-J |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















